molecular formula C13H19ClN4O6 B2481316 Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351612-03-7

Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2481316
CAS No.: 1351612-03-7
M. Wt: 362.77
InChI Key: WHCPSMWEWQLGJQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic piperazine derivative characterized by a piperazine core substituted with a methyl carboxylate group and an ethyl-linked 5-nitrofuran-2-carboxamide moiety. The hydrochloride salt enhances its solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical applications .

Properties

IUPAC Name

methyl 4-[2-[(5-nitrofuran-2-carbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O6.ClH/c1-22-13(19)16-8-6-15(7-9-16)5-4-14-12(18)10-2-3-11(23-10)17(20)21;/h2-3H,4-9H2,1H3,(H,14,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCPSMWEWQLGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-tuberculosis (TB) research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step processes that integrate nitrofuran derivatives with piperazine moieties. The nitro group in the furan ring is crucial for the biological activity exhibited by this class of compounds.

Antimicrobial Properties

Recent studies have highlighted the antibacterial properties of nitrofuran derivatives, including those similar to this compound. For instance, a series of nitrofuranyl methylpiperazines demonstrated significant activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 0.17 to 0.0072 μM against various strains, including multidrug-resistant strains .

Table 1: Antimicrobial Activity of Nitrofuranyl Compounds

Compound NameMIC (μM)Target Pathogen
Compound A0.17Mycobacterium tuberculosis
Compound B0.59Rifampicin-resistant MTB
Compound C0.0072Non-replicating MTB

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine ring and the nitrofuran moiety significantly influence biological activity. For example, replacing the piperazine ring with other cyclic amines like morpholine resulted in a complete loss of activity, emphasizing the importance of the piperazine structure . Additionally, substituents at specific positions on the phenyl ring also impacted potency, suggesting that careful design can enhance efficacy.

Case Studies

  • Anti-TB Efficacy : A study involving a library of nitrofuranyl methylpiperazines found that five compounds exhibited submicromolar potency against both replicating and non-replicating strains of MTB, demonstrating their potential as new anti-TB agents .
  • Cytotoxicity Assessment : Cytotoxicity assays indicated that while some derivatives showed potent antimicrobial effects, they also maintained an acceptable safety index, which is critical for therapeutic applications .
  • In Vivo Studies : Ongoing research aims to evaluate the in vivo efficacy of these compounds, focusing on their pharmacokinetic profiles and overall therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several piperazine derivatives documented in the evidence:

Compound Name Key Structural Features Biological/Physicochemical Implications Reference
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine ring (chair conformation), ethyl-carboxamide side chain, chlorophenyl group Intermediate in organic synthesis; hydrogen-bonding networks stabilize crystal packing .
tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate tert-Butyl ester, pyridinyl-oxadiazole substituent Enhanced steric bulk from tert-butyl may reduce solubility but improve metabolic stability .
propan-2-yl 4-[2-[bis(2-methylpropyl)amino]ethyl]piperazine-1-carboxylate hydrochloride Isopropyl ester, branched alkylamino side chain Hydrophobic side chains may limit aqueous solubility; hydrochloride salt counters this .
Target Compound Methyl ester, ethyl-linked 5-nitrofuran-2-carboxamide, hydrochloride salt Nitrofuran confers antimicrobial activity; methyl ester improves solubility vs. tert-butyl analogs .

Conformational Analysis

The piperazine ring in the target compound is expected to adopt a chair conformation, as seen in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility relative to neutral piperazine derivatives (e.g., tert-butyl analogs) .
  • Stability : The nitrofuran group may confer photolability, a common issue in nitrofuran-based drugs, necessitating protective storage conditions .

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